N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide hydrochloride. This nomenclature precisely describes the structural arrangement where a piperazine ring is substituted at the 1-position with a carboxamide group, which forms an amide bond with a 3-(trifluoromethyl)phenyl substituent. The hydrochloride designation indicates the presence of a hydrochloric acid salt, which is formed through protonation of the basic nitrogen atom within the piperazine ring system.
The structural representation reveals a bicyclic system consisting of a six-membered piperazine ring containing two nitrogen atoms in para positions. The carboxamide functionality extends from one nitrogen center, creating an amide linkage to the aromatic phenyl ring. The phenyl ring bears a trifluoromethyl group at the meta position (3-position), which significantly influences the compound's electronic and steric properties. The trifluoromethyl group, represented as -CF₃, introduces strong electron-withdrawing characteristics that affect the overall molecular reactivity and stability.
The InChI structural representation provides a standardized method for encoding the molecular structure: InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18;/h1-3,8,16H,4-7H2,(H,17,19);1H. This encoding systematically describes all atoms, bonds, and connectivity patterns within the molecule, enabling precise structural identification across chemical databases and computational systems.
Alternative Designations and Common Synonyms in Chemical Databases
Chemical databases and commercial suppliers utilize various alternative designations for this compound. The compound appears in literature and commercial catalogs under several synonymous names that reflect different aspects of its chemical structure or functional properties. The most commonly encountered alternative designation is the simplified form "this compound".
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)9-2-1-3-10(8-9)17-11(19)18-6-4-16-5-7-18;/h1-3,8,16H,4-7H2,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJHECVMKRKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride, also known as TFMPP, is an entactogenic drug. Its primary target is the serotonin receptor in the brain. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and the serotonin receptor is responsible for receiving and transmitting these signals.
Mode of Action
TFMPP selectively promotes the release of serotonin. When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine. This interaction with its targets leads to changes in mood and perception.
Biochemical Pathways
The primary biochemical pathway affected by TFMPP is the serotonergic pathway . By promoting the release of serotonin, TFMPP enhances the activity of this pathway, leading to increased transmission of serotonin signals. This can result in downstream effects such as mood elevation and increased sociability.
Pharmacokinetics
It is known that tfmpp can induce seizures, suggesting that it can cross the blood-brain barrier and interact with central nervous system targets.
Result of Action
The molecular and cellular effects of TFMPP’s action primarily involve the enhancement of serotonergic signaling. This can lead to a range of psychological effects, including mood elevation, increased sociability, and potentially hallucinations.
Action Environment
Environmental factors can influence the action, efficacy, and stability of TFMPP. For example, the presence of other substances, such as 1-benzylpiperazine, can enhance the effects of TFMPP. Additionally, individual factors such as the user’s health status, genetic makeup, and use of other medications can also impact the effects of TFMPP.
Biological Activity
N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-infective and anti-cancer therapies. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the trifluoromethyl group enhances lipophilicity and alters electronic properties, which may contribute to its biological activity. Research has indicated that modifications in the piperazine ring and substituents on the phenyl ring can significantly influence the compound's pharmacological properties.
Key Findings:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with piperazine moieties exhibit inhibitory effects on various enzymes, including inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for the proliferation of Mycobacterium tuberculosis .
- Antimicrobial Activity : The compound has demonstrated promising activity against multiple strains of pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis .
Antimycobacterial Activity
This compound has shown notable anti-mycobacterial activity. In vitro studies have reported an IC50 value as low as 0.29 µM against Mycobacterium tuberculosis, indicating strong potential as a therapeutic agent against drug-resistant strains .
| Compound | MIC (µM) | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | 3.45 | 0.29 | Antimycobacterial |
Antimalarial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimalarial activity. For instance, a related compound demonstrated an IC50 value of 0.269 µM against Plasmodium falciparum with a low cytotoxicity profile (IC50 = 124 µM), resulting in a high selectivity index .
| Compound | IC50 (µM) | Cytotoxicity (L-6 cells IC50) | Selectivity Index |
|---|---|---|---|
| Related Piperazine Derivative | 0.269 | 124.0 | 460 |
Study on Antitubercular Activity
A study focused on various piperazine derivatives highlighted the importance of structural modifications for enhancing biological activity against Mycobacterium tuberculosis. The presence of electron-withdrawing groups like trifluoromethyl at specific positions was crucial for maintaining or improving activity levels .
Research on Antiplasmodial Mechanisms
In another study, researchers investigated the mechanism of action for piperazine derivatives against Plasmodium falciparum. The findings suggested that these compounds affect mitochondrial function and disrupt hemoglobin catabolism within the parasite, indicating multiple targets for therapeutic intervention .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. A high-throughput screening of chemical libraries identified several compounds with anti-tubercular activity, where piperazine derivatives like this one showed promising results. The mechanism of action appears to involve targeting specific proteins essential for bacterial survival, such as MmpL3, which is crucial for the integrity of the bacterial cell wall .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological properties. Research indicates that compounds similar to N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride can act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments. These compounds may influence serotonin and dopamine receptors, thereby affecting mood and behavior .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. The incorporation of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Table 1: Structure-Activity Relationship Insights
| Compound Variant | Activity | Key Modifications |
|---|---|---|
| Base Compound | Moderate | Trifluoromethyl group enhances potency |
| Variant A | High | Additional halogen substitution increases receptor affinity |
| Variant B | Low | Altered piperazine ring reduces bioavailability |
Potential in Cancer Therapy
Emerging research suggests that piperazine derivatives may also play a role in cancer therapy. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The ability to modify the piperazine structure allows for tailored approaches to target specific cancer types effectively .
Pain Management
The compound has been investigated for its analgesic properties, particularly as a fatty acid amide hydrolase (FAAH) inhibitor. This mechanism could provide a new avenue for pain management therapies without the side effects associated with traditional opioids .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various experimental settings:
- Study on Tuberculosis : A study screened over 100,000 compounds and identified this piperazine derivative among the top candidates for inhibiting M. tuberculosis, demonstrating an MIC (Minimum Inhibitory Concentration) as low as 6.9 µM .
- Neuropharmacological Study : Research involving animal models indicated that modifications to the piperazine structure resulted in significant reductions in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders .
Comparison with Similar Compounds
Table 1: Structural Features of Piperazine Carboxamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound increases electron-withdrawing effects compared to chlorine (-Cl) in analogs like N-(4-chlorophenyl)piperazine-1-carboxamide HCl. This enhances receptor-binding affinity in hydrophobic pockets .
Pharmacological and Therapeutic Potential
Table 2: Pharmacological Profiles
Key Insights :
- The carboxamide group in the target compound enables hydrogen bonding with biological targets, a feature absent in non-carboxamide analogs like 1-(3-chlorophenyl)piperazine HCl .
- Dual -CF₃ substituents (e.g., 856189-81-6) correlate with enhanced kinase inhibition, suggesting the target compound could be optimized for similar applications .
Key Observations :
Key Insights :
- Chlorinated analogs may pose higher acute toxicity risks due to reactive -Cl groups .
Preparation Methods
General Synthetic Strategy
The preparation of N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride typically follows a multi-step synthetic route, starting from commercially available or easily synthesized precursors:
Step 1: Formation of 1-(3-trifluoromethylphenyl)piperazine Intermediate
The key intermediate, 1-(3-(trifluoromethyl)phenyl)piperazine, is synthesized by nucleophilic aromatic substitution or reductive amination involving 3-(trifluoromethyl)aniline derivatives and piperazine. This step ensures the attachment of the trifluoromethyl-substituted phenyl ring to the piperazine nitrogen.
Step 2: Introduction of the Carboxamide Group
The piperazine nitrogen is then acylated with an appropriate carboxylic acid derivative, typically an acid chloride or activated ester, to form the piperazine-1-carboxamide structure. This step requires careful control of reaction conditions to avoid over-acylation or side reactions.
Step 3: Conversion to Hydrochloride Salt
The free base of the carboxamide compound is treated with hydrochloric acid (usually in anhydrous conditions or with solvents like diethyl ether) to form the hydrochloride salt. This salt form improves the compound's stability, crystallinity, and solubility characteristics.
Detailed Preparation Method from Patent Literature
A notable preparation method is described in Hungarian patent HU190546B, which outlines a process for preparing 1-(3-(trifluoromethyl)phenyl)piperazine derivatives, including the hydrochloride salt form:
The intermediate extract containing the 1-(3-(trifluoromethyl)phenyl)piperazine is dried over anhydrous sodium sulfate to remove moisture.
The solvent is evaporated under reduced pressure to obtain the residue.
The residue is then converted to the hydrochloride salt by treatment with hydrochloric acid under standard conditions.
This method emphasizes the importance of drying and solvent removal steps to ensure purity before salt formation.
Research Findings on Synthetic Modifications and Activity Correlations
While direct synthetic details specific to this compound are limited in the public domain, related research on piperazine derivatives provides insights into synthetic variations and their impact on biological activity:
Modifications on the piperazine ring and the aromatic substituent (such as trifluoromethyl groups) can significantly influence the compound's inhibitory activity against biological targets like inosine-5′-monophosphate dehydrogenase (IMPDH), relevant in tuberculosis research.
The presence of the trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability, which are beneficial for drug-like properties.
Acylation to form the carboxamide is critical for activity, as urea or amide linkages involving the piperazine nitrogen are essential for binding to target enzymes.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(3-trifluoromethylphenyl)piperazine | Nucleophilic substitution or reductive amination of 3-(trifluoromethyl)aniline with piperazine | Control of temperature and stoichiometry important to avoid side products |
| 2 | Acylation to form piperazine-1-carboxamide | Reaction with acid chloride or activated ester of carboxylic acid, often in presence of base (e.g., triethylamine) | Avoid over-acylation; reaction monitored by TLC or HPLC |
| 3 | Formation of hydrochloride salt | Treatment with HCl in anhydrous solvent (e.g., ether) | Enhances compound stability and crystallinity |
Analytical and Purification Considerations
Drying and Solvent Removal: As highlighted in patent HU190546B, drying over anhydrous sodium sulfate and evaporation under reduced pressure are crucial to remove residual water and solvents before salt formation.
Salt Formation: The hydrochloride salt is typically precipitated or crystallized from suitable solvents to obtain pure, stable material.
Purity Assessment: Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are used to confirm the structure and purity of the compound.
Summary and Expert Notes
The synthesis of this compound involves well-established organic reactions: aromatic amine substitution, piperazine ring functionalization, and salt formation.
The trifluoromethyl substituent imparts desirable physicochemical properties, while the carboxamide linkage is essential for biological activity.
The hydrochloride salt form is preferred for its enhanced stability and handling.
Optimization of reaction conditions, especially during acylation and salt formation, is critical for yield and purity.
Although detailed synthetic protocols specific to this compound are scarce in public literature, analogous piperazine derivatives' preparation methods provide a reliable framework.
Q & A
Q. How can the structural identity of N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride be confirmed experimentally?
To confirm the compound’s structure, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the piperazine ring, trifluoromethyl group, and carboxamide linkage. The trifluoromethyl group () will show a distinct F NMR signal at ~-60 ppm .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula (e.g., ) .
- X-ray Crystallography: If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation, highlighting bond angles and intermolecular interactions .
Q. What synthetic routes are effective for preparing this compound?
A common approach involves:
- Step 1: React 1-(3-trifluoromethylphenyl)piperazine with an activated carboxamide precursor (e.g., carbonyl diimidazole or chloroformate derivatives) under anhydrous conditions.
- Step 2: Purify the intermediate via column chromatography (silica gel, eluent: dichloromethane/methanol) and isolate the hydrochloride salt by treating with HCl in ethanol .
- Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like N-alkylated derivatives .
Q. Which analytical methods are suitable for assessing purity and stability of this compound?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to detect impurities (e.g., unreacted starting materials or degradation products). Aim for ≥98% purity .
- Thermogravimetric Analysis (TGA): Assess thermal stability by heating to 200°C at 10°C/min. A sharp mass loss near 180°C may indicate decomposition of the hydrochloride salt .
- Long-Term Stability: Store at -20°C in desiccated, amber vials to prevent hydrolysis of the carboxamide group .
Q. What pharmacological targets are associated with this piperazine derivative?
Piperazine carboxamides are explored for:
- Serotonin Receptor Modulation: The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets like 5-HT or 5-HT receptors .
- Enzyme Inhibition: Molecular docking (e.g., AutoDock Vina) suggests affinity for kinases or phosphodiesterases due to hydrogen bonding with the carboxamide moiety .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Molecular Docking: Use AutoDock Vina to screen against target proteins (e.g., serotonin receptors). Set grid parameters to encompass the active site (e.g., 25 Å box) and apply Lamarckian genetic algorithms for pose optimization .
- Free Energy Perturbation (FEP): Calculate binding free energy differences for structural analogs (e.g., substituting the trifluoromethyl group with −CFH) to prioritize synthetic efforts .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Validation: Replicate experiments using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity). Control for variables like solvent (DMSO concentration ≤0.1%) and cell passage number .
- Meta-Analysis: Compare IC values across published studies, adjusting for differences in assay conditions (e.g., pH, temperature) using tools like Prism .
Q. What strategies improve aqueous solubility without compromising activity?
- Prodrug Design: Introduce phosphate or glycoside groups at the carboxamide nitrogen, which hydrolyze in vivo to release the active compound .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to enhance solubility via salt formation. Characterize using powder X-ray diffraction (PXRD) .
Q. How does the compound’s stability vary under physiological conditions?
Q. What structure-activity relationship (SAR) insights are critical for analog design?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
